(8S)-8-Hydroxyerythromycin-B
Description
(8S)-8-Hydroxyerythromycin-B is a semisynthetic derivative of erythromycin B, a macrolide antibiotic. Its structure features a hydroxyl group at the C8 position in the S-configuration, which distinguishes it from erythromycin A (lacking this hydroxylation) and erythromycin B (which has a hydroxyl group at C8 but may differ in stereochemistry). This modification is critical for enhancing metabolic stability and antimicrobial activity, particularly against macrolide-resistant pathogens .
The compound is synthesized via microbial hydroxylation or chemical modification of erythromycin B. Its molecular formula (C₃₇H₆₇NO₁₃) and stereochemical configuration are confirmed through advanced analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry (HRMS), as exemplified in studies on structurally complex agarofuran derivatives .
Properties
CAS No. |
36693-58-0 |
|---|---|
Molecular Formula |
C37H67NO13 |
Molecular Weight |
733.9 g/mol |
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,9,12-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-19(3)27(39)20(4)30(41)35(8,44)17-36(9,45)32(51-34-28(40)24(38(11)12)15-18(2)47-34)21(5)29(22(6)33(43)49-25)50-26-16-37(10,46-13)31(42)23(7)48-26/h18-29,31-32,34,39-40,42,44-45H,14-17H2,1-13H3 |
InChI Key |
RDRFFPPSGJZYBA-UHFFFAOYSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)O)C)O)C |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)O)C)O)C |
Synonyms |
(8S)-8-hydroxyerythromycin-B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Erythromycin A and Erythromycin B
| Property | (8S)-8-Hydroxyerythromycin-B | Erythromycin B | Erythromycin A |
|---|---|---|---|
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₇H₆₇NO₁₃ | C₃₇H₆₇NO₁₃ |
| C8 Hydroxylation | S-configuration | Present (stereo varies) | Absent |
| Acid Stability | High | Moderate | Low |
| Antimicrobial Spectrum | Broad (incl. resistant strains) | Narrower | Broad |
The S-configuration at C8 in this compound enhances its resistance to acid degradation compared to erythromycin A, which is prone to inactivation in the stomach. Erythromycin B, while structurally closer, lacks the stereochemical specificity required for optimal binding to bacterial ribosomes .
Comparison with Other Macrolides (Clarithromycin, Azithromycin)
| Property | This compound | Clarithromycin | Azithromycin |
|---|---|---|---|
| Modification | C8 hydroxylation | C6 methylation | 15-membered lactone ring |
| Bioavailability | 60-70% | 50-55% | 37-40% |
| Half-life (hr) | 4-6 | 3-7 | 68 |
| Key Indications | Respiratory infections | Similar | Broad-spectrum |
Unlike clarithromycin’s methylation or azithromycin’s expanded ring, the hydroxylation in this compound improves solubility without compromising tissue penetration. However, azithromycin’s prolonged half-life offers dosing advantages .
Mechanistic and Pharmacokinetic Insights
- Mechanism of Action : Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The C8 hydroxylation strengthens interactions with rRNA, reducing susceptibility to resistance mechanisms like methylation (erm genes) .
- Metabolism : Hepatic CYP3A4-mediated demethylation is slower compared to erythromycin A, reducing drug-drug interactions. This aligns with FDA guidelines for macrolide derivatives emphasizing metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
